
Chonemorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chonemorphine is a natural product found in Sarcococca hookeriana and Chonemorpha fragrans with data available.
Q & A
Q. Basic: How can researchers standardize Chonemorphine extraction and quantification protocols for phytochemical studies?
Methodological Answer:
Standardization requires a multi-step approach:
- Plant Authentication : Use taxonomic keys and genetic markers to verify Chonemorpha fragrans specimens. Cross-reference herbarium records to avoid misidentification .
- Extraction Optimization : Employ bioassay-guided fractionation (e.g., antiamoebic assays) to isolate this compound, followed by HPLC or LC-MS for quantification .
- Phytochemical Profiling : Combine TLC with spectroscopic methods (NMR, IR) to confirm alkaloid purity and structural integrity. Reference standards from repositories like the National Institute of Standards (NIST) ensure reproducibility .
Q. Basic: What experimental models are appropriate for evaluating this compound’s bioactivity in preclinical studies?
Methodological Answer:
- In Vivo Models : Use rodent models for antiamoebic or muscle relaxant assays, as demonstrated in Chatterjee et al. (1987). Dosage should align with body surface area normalization (e.g., mg/m²) to ensure translational relevance .
- In Vitro Systems : Cell-based assays (e.g., amoebic trophozoite cultures) allow mechanistic studies. Include positive controls (e.g., metronidazole) and validate results across multiple cell lines to reduce bias .
Q. Advanced: How can researchers resolve contradictions in reported mechanisms of this compound’s skeletal muscle relaxant effects?
Methodological Answer:
- Systematic Review : Follow Cochrane guidelines to aggregate data from studies like Roy et al. (2005) and newer publications. Assess risk of bias (e.g., randomization, blinding) using ROB-2 tools .
- Network Meta-Analysis : Compare direct and indirect evidence on this compound’s interaction with neuromuscular junctions. Address heterogeneity via subgroup analysis (e.g., dose-response gradients) .
- In Silico Modeling : Use molecular docking to predict this compound’s affinity for nicotinic acetylcholine receptors, reconciling discrepancies between in vivo and in vitro findings .
Q. Advanced: What methodologies validate this compound’s structural purity in synthetic or semi-synthetic derivatives?
Methodological Answer:
- Chromatographic Purity : Use HPLC with diode-array detection (DAD) to achieve ≥95% purity thresholds. Validate methods per ICH Q2(R1) guidelines .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation. Cross-validate with 13C-NMR chemical shifts to detect stereochemical anomalies .
Q. Advanced: How can network meta-analysis improve comparative efficacy studies of this compound against other steroidal alkaloids?
Methodological Answer:
- Evidence Synthesis : Integrate data from head-to-head trials and indirect comparisons (e.g., this compound vs. Funtumafrine). Use frequentist or Bayesian frameworks to rank efficacy metrics (e.g., IC₅₀ values) .
- Assumption Testing : Evaluate consistency via node-splitting for closed loops (e.g., this compound → Stigmasterol → Ecdysterone comparisons). Report 95% confidence intervals to quantify uncertainty .
Q. Basic: What strategies ensure comprehensive literature retrieval for this compound’s historical pharmacological data?
Methodological Answer:
- Search Syntax : Combine controlled vocabulary (MeSH terms: “steroidal alkaloids,” “Chonemorpha”) with free-text keywords (e.g., “this compound AND antiamoebic”). Use Boolean operators across databases (PubMed, Embase, Scopus) .
- Grey Literature : Mine dissertations and conference abstracts via OpenGrey or ProQuest. Cross-reference citations in foundational studies (e.g., Banerji et al., 1973) .
Q. Basic: How should researchers address ethical considerations in this compound-related animal studies?
Methodological Answer:
- IACUC Compliance : Adhere to ARRIVE 2.0 guidelines for reporting animal use. Justify sample sizes via power analysis and minimize distress through humane endpoints (e.g., early euthanasia criteria) .
- Data Transparency : Publish negative results in repositories like Zenodo to reduce publication bias .
Q. Advanced: What statistical approaches are optimal for analyzing dose-dependent toxicity in this compound studies?
Methodological Answer:
- Probit Analysis : Calculate LD₅₀ values using maximum likelihood estimation. Validate assumptions (e.g., normality) via Shapiro-Wilk tests .
- Mixed-Effects Models : Account for inter-individual variability in toxicity responses. Use AIC/BIC to compare nested models and select the best fit .
Q. Advanced: How can researchers mitigate reproducibility challenges in this compound’s in vitro bioactivity assays?
Methodological Answer:
- Protocol Harmonization : Adopt SOPs from consortia like CAMARADES for cell culture conditions (e.g., serum-free media, passage number limits) .
- Inter-Lab Validation : Participate in ring trials with shared this compound batches. Use Cohen’s κ to assess inter-rater reliability in outcome measures (e.g., amoebic growth inhibition) .
Q. Advanced: What frameworks guide comparative analysis of this compound’s bioactivity across plant species (e.g., C. fragrans vs. C. macrophylla)?
Methodological Answer:
- Phylogenetic Analysis : Construct molecular trees using ITS or rbcL sequences to assess evolutionary divergence. Correlate genetic distance with alkaloid profiles via Mantel tests .
- Chemometric Modeling : Apply PCA or PLS-DA to NMR datasets, identifying spectral markers unique to this compound in specific taxa .
Eigenschaften
CAS-Nummer |
4282-07-9 |
---|---|
Molekularformel |
C23H42N2 |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C23H42N2/c1-15(25(4)5)19-8-9-20-18-7-6-16-14-17(24)10-12-22(16,2)21(18)11-13-23(19,20)3/h15-21H,6-14,24H2,1-5H3/t15-,16-,17-,18-,19+,20-,21-,22-,23+/m0/s1 |
InChI-Schlüssel |
MJGLREGOLPEPID-GHKGYAFRSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)N(C)C |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N)C)C)N(C)C |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)N(C)C |
Synonyme |
chonemorphine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.